![molecular formula C10H14O2 B14375244 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one CAS No. 90162-74-6](/img/structure/B14375244.png)
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves several steps. One common synthetic route includes the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds. In medicine, its derivatives could potentially be explored for therapeutic applications. Industrially, it can be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one can be compared with other spirocyclic compounds such as 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride and 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties.
Properties
CAS No. |
90162-74-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-9(7)11)5-3-4-6-10/h8H,1,3-6H2,2H3 |
InChI Key |
CJJRKLRCAVRHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C(=O)OC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
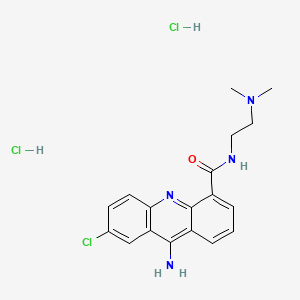

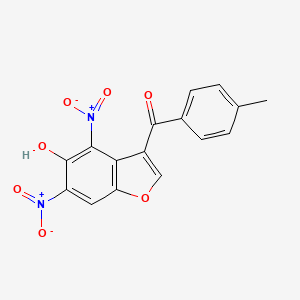
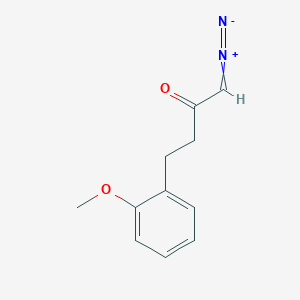
methanone](/img/structure/B14375190.png)
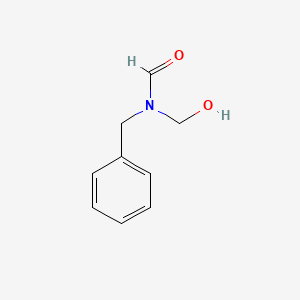
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
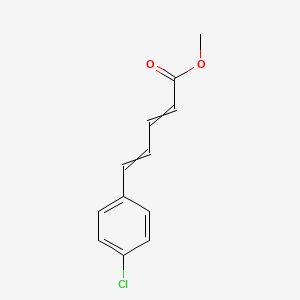
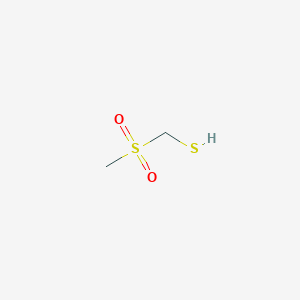

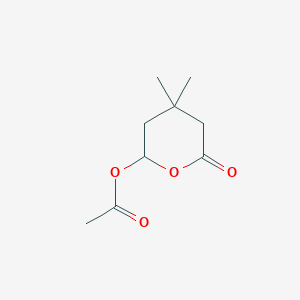

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
